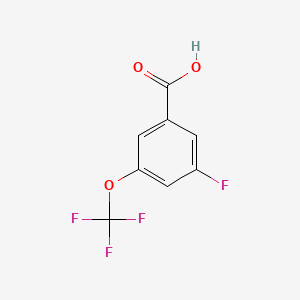

3-Fluoro-5-(trifluoromethoxy)benzoic acid

Descripción general

Descripción

3-Fluoro-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a trifluoromethoxy group at the 5-position on the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzoic acid typically involves the selective fluorination and trifluoromethoxylation of benzoic acid derivatives. One common method includes the reaction of 3-fluorobenzoic acid with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Acyl Chloride Formation

The carboxylic acid group undergoes chlorination to form the corresponding benzoyl chloride, a key intermediate for subsequent reactions. Common chlorinating agents include:

This intermediate is highly reactive, enabling nucleophilic substitutions and coupling reactions.

Amide Bond Formation

The acid directly participates in amide couplings using activating agents. Representative examples include:

Table 1: Amidation Reactions with 3-Fluoro-5-(trifluoromethoxy)benzoic Acid

Key reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HATU facilitate efficient couplings, often requiring bases such as DIEA or pyridine.

Esterification

The acid reacts with alcohols under acidic or coupling conditions to form esters:

| Alcohol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl alcohol | NaH, DMF, 50°C, 4 h | Benzyl 3-fluoro-5-(trifluoromethoxy)benzoate | 58% |

Friedel-Crafts Acylation

The acyl chloride derivative serves as an electrophile in Friedel-Crafts reactions, forming ketones upon reaction with aromatic substrates. For example:

This method is employed to synthesize complex aryl ketones for pharmaceutical intermediates .

Nucleophilic Substitution via Acyl Chloride

The benzoyl chloride reacts with nucleophiles to form diverse derivatives:

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Ammonia | 3-Fluoro-5-(trifluoromethoxy)benzamide | NH₃, CH₂Cl₂, 0°C to RT | |

| Methanol | Methyl ester | MeOH, H₂SO₄, reflux |

Hydrolysis

The acyl chloride hydrolyzes reversibly to regenerate the parent acid under aqueous conditions:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

3-Fluoro-5-(trifluoromethoxy)benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its carboxylic acid group can be transformed into an acyl chloride, facilitating nucleophilic substitution reactions. This property makes it valuable in the construction of various pharmaceutical compounds and agrochemicals .

Pharmaceutical Intermediate

The compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to its excellent lipophilicity and binding affinity provided by the fluorinated substituents. The structural characteristics allow for easy attachment to molecular scaffolds through amination reactions, enhancing its utility in drug development .

Biological Applications

Antimicrobial Activity

Research indicates that fluorinated compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL. This suggests potential applications in developing new antibiotics .

Interaction with Biomolecules

The unique substituents on this compound can enhance its interaction with biological targets, improving membrane permeability and binding affinity to proteins involved in various metabolic pathways. This characteristic is particularly important for designing compounds aimed at specific biological functions .

Industrial Applications

Development of Advanced Materials

The compound's stability and lipophilicity make it suitable for applications in developing advanced materials, including polymers and coatings. Its chemical properties can be leveraged to create materials with enhanced performance characteristics .

Agrochemical Applications

In the agrochemical sector, this compound is explored for its potential use as a herbicide or pesticide due to its ability to interact with plant metabolic processes. Research into its effectiveness against specific pests or weeds could lead to innovative agricultural solutions .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on trifluoromethyl-substituted salicylanilide derivatives demonstrated significant antimicrobial activity against resistant bacterial strains, indicating that similar fluorinated compounds could be effective in combating infections caused by Staphylococcus aureus . -

Synthesis of Pharmaceutical Compounds

In a series of experiments aimed at synthesizing novel APIs, researchers successfully utilized this compound as a key intermediate, showcasing its versatility and importance in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing various biochemical processes .

Comparación Con Compuestos Similares

3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-(Trifluoromethyl)benzoic acid: Features a trifluoromethyl group at the 4-position.

3-Bromo-5-fluorobenzoic acid: Contains a bromine atom at the 3-position and a fluorine atom at the 5-position.

Uniqueness: 3-Fluoro-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it particularly valuable in various applications .

Actividad Biológica

3-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS Number: 161622-05-5) is a fluorinated benzoic acid derivative that has garnered attention for its significant biological activities. This compound, characterized by the presence of both fluorine and trifluoromethoxy groups, exhibits a range of interactions with various biological targets, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₄O₂ |

| Molecular Weight | 208.11 g/mol |

| Melting Point | 104 °C – 108 °C |

| Appearance | White Powder |

| Purity | >98% |

The biological activity of this compound is attributed to its ability to modulate interactions with enzymes and receptors. The unique electronic properties imparted by the fluorinated substituents enhance the compound's binding affinity and selectivity towards biological targets, which can lead to significant pharmacological effects.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence G protein-coupled receptors (GPCRs), enhancing agonistic activity through halogen bonding interactions that improve binding affinity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit potent antibacterial activity, particularly against Gram-positive bacteria. The trifluoromethoxy group enhances lipophilicity and membrane permeability, facilitating effective bacterial cell interaction.

- Minimum Inhibitory Concentrations (MIC) : Studies show that derivatives can achieve MIC values as low as 0.78 μg/ml against Staphylococcus aureus .

Anticancer Activity

Fluorinated compounds have shown promise in anticancer applications. The structural characteristics of this compound may enhance its effectiveness in targeting cancer cells by disrupting critical cellular processes.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethoxy and fluorine substituents in enhancing biological activity. Modifications to the phenyl ring or additional fluorinated groups can optimize pharmacological profiles, suggesting avenues for further drug development .

Case Studies and Research Findings

- Antibacterial Activity Study : A series of derivatives were synthesized and tested for antibacterial efficacy, with several compounds demonstrating low toxicity and high potency against Gram-positive strains.

- Antiviral Research : A study indicated that oligothiophene compounds capped with this compound inhibited membrane fusion in H5N1 avian influenza virus at a concentration of 0.22 µM .

- Pharmacokinetic Studies : Investigations into the metabolic stability and bioavailability of this compound have shown that fluorination significantly enhances these properties, making it a suitable candidate for drug formulation .

Propiedades

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEBABGCYLHTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.